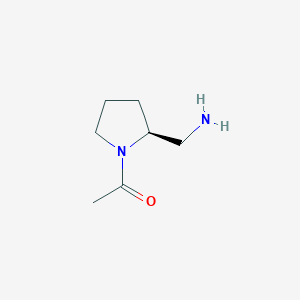

1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone

Description

Contextualization within Chiral Pyrrolidine-Based Compounds and Amines Research

1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone belongs to a privileged class of chemical structures known as chiral pyrrolidines. The five-membered pyrrolidine (B122466) ring is a ubiquitous motif found in numerous natural products, alkaloids, and pharmaceutical compounds. mdpi.comunibo.it Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design for achieving specific interactions with biological targets like enzymes and receptors. mdpi.com The presence of a chiral center, as denoted by the (S)-configuration, is crucial, as the biological activity of a molecule can differ dramatically between its enantiomers. najah.edu

The pyrrolidine scaffold is a cornerstone of asymmetric synthesis and organocatalysis. unibo.it Derivatives of the amino acid L-proline, which shares the same chiral pyrrolidine core, are among the most widely used organocatalysts, capable of promoting a variety of chemical transformations in an enantioselective manner. unibo.it The aminomethyl side chain on the compound of interest further classifies it within the broader family of chiral amines. Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries and frequently serve as ligands for transition metals or as organocatalysts themselves. najah.edu The combination of the chiral pyrrolidine ring and the primary amine functionality makes this compound a versatile synthon that bridges these important areas of chemical research.

Historical Trajectory and Evolution of its Study in Scholarly Literature

While a singular seminal publication for the first synthesis of this compound is not prominent in the literature, its emergence can be traced through the evolution of synthetic methodologies for chiral pyrrolidine derivatives. For decades, chemists have utilized the "chiral pool," employing readily available natural products like the amino acid L-proline as starting materials for complex syntheses. mdpi.com Early methods focused on the reduction of proline to produce (S)-prolinol, a key precursor for many drugs. mdpi.com

The development of synthetic routes to 2-(aminomethyl)pyrrolidine derivatives was driven by their utility as intermediates. For instance, patent literature describes industrial processes for preparing the closely related (S)-1-ethyl-2-aminomethylpyrrolidine, highlighting the commercial demand for this structural motif. google.com Similarly, the synthesis of (S)-1-acetyl-2-pyrrolidinecarboxamide, an intermediate for the drug Levosulpiride, demonstrates early interest in N-acetylated pyrrolidine structures. google.com The creation of a PubChem entry for this compound in May 2009 suggests its recognition as a distinct chemical entity around that time. nih.gov The historical trajectory is therefore not marked by a single discovery but rather by a gradual refinement of asymmetric synthesis techniques that made such specific, functionalized chiral building blocks readily accessible for broader research applications. unibo.it

Current Research Landscape and Emerging Scientific Significance as a Molecular Scaffold

In the current research landscape, this compound and its structural analogues are highly valued as molecular scaffolds—core structures upon which more elaborate molecules can be built. umich.eduenamine.net The pyrrolidine ring system is a key component in a wide array of approved drugs, underscoring its importance in medicinal chemistry. mdpi.com

The utility of this scaffold is evident in the synthesis of various therapeutic agents. For example, the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors relies on the chiral pyrrolidine core to establish the precise three-dimensional geometry required for binding to the enzyme's active site. nih.gov Furthermore, the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, used in the treatment of type 2 diabetes, proceeds through N-acylated pyrrolidine intermediates that are structurally analogous to the title compound. googleapis.com

Table 1: Examples of Marketed Drugs Featuring a Chiral Pyrrolidine-2-yl-methanamine Core

| Drug Name | Therapeutic Class | Significance of the Pyrrolidine Scaffold |

|---|---|---|

| Levosulpiride | Antipsychotic, Prokinetic Agent | The (S)-pyrrolidinyl-methylamine moiety is crucial for its dopamine (B1211576) D2 receptor antagonist activity. google.com |

| Vildagliptin | Antidiabetic (DPP-IV Inhibitor) | The N-substituted pyrrolidine structure serves as a key intermediate in its synthesis. googleapis.com |

| Raclopride | Antipsychotic | The (S)-(1-ethylpyrrolidin-2-yl)methanamine fragment is essential for its high affinity for dopamine D2 receptors. mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | Incorporates a complex, substituted pyrrolidine ring system derived from chiral precursors. mdpi.com |

Overview of Interdisciplinary Research Methodologies Employed in its Investigation

The study of this compound and related compounds involves a wide array of interdisciplinary scientific methods, reflecting the complexity and multifaceted nature of modern chemical research.

Asymmetric Synthesis and Catalysis: The creation of this enantiomerically pure compound relies on advanced methods of asymmetric synthesis, often starting from the chiral pool or employing chiral catalysts to control stereochemistry. unibo.it Research in this area focuses on developing more efficient, scalable, and environmentally benign synthetic routes, including biocatalytic approaches and continuous flow protocols. nih.gov

Structural and Analytical Chemistry: The precise three-dimensional structure and purity of the compound and its derivatives are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure and connectivity, while High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is employed to determine enantiomeric purity. researchgate.net X-ray crystallography provides definitive proof of stereochemistry and conformational details of solid-state materials. nih.gov

Computational Chemistry: In silico methods, such as molecular modeling and docking studies, are used to predict how molecules derived from this scaffold might interact with biological targets. These computational approaches help rationalize observed structure-activity relationships and guide the design of new, more potent compounds, thereby accelerating the drug discovery process.

Medicinal Chemistry and Chemical Biology: As a building block, the compound is incorporated into larger molecules which are then evaluated for biological activity. This involves a host of biochemical assays to measure effects on specific enzymes or receptors and cell-based assays to assess therapeutic potential and cytotoxicity. The goal is to establish a clear link between chemical structure and pharmacological effect, as seen in the development of enzyme inhibitors and receptor modulators. najah.edunih.gov

Through the integration of these diverse methodologies, researchers can fully characterize and exploit the chemical potential of this compound, advancing its application as a key intermediate in the development of new catalysts, functional materials, and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXFXQCOMXEVJI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Pathways and Enantiomeric Purity Control

The synthesis of enantiomerically pure 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone is a critical challenge that necessitates precise control over stereochemistry. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and its stereoselective synthesis has been a focal point of extensive research. nih.govmdpi.com Achieving high enantiomeric purity is paramount, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. najah.edu

Novel Catalytic Approaches for Asymmetric Induction

Modern synthetic chemistry has seen the emergence of novel catalytic systems to achieve high levels of asymmetric induction in the synthesis of chiral molecules. westlake.edu.cnnih.gov For the synthesis of pyrrolidine derivatives, these approaches often involve metal-catalyzed reactions or organocatalysis. For instance, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a powerful method for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The use of chiral ligands in these catalytic systems can effectively control the stereochemical outcome of the reaction.

In the context of this compound, a potential catalytic asymmetric approach could involve the asymmetric reduction of a suitable cyclic imine precursor. This transformation could be achieved using a chiral catalyst, such as a ruthenium or rhodium complex bearing a chiral phosphine (B1218219) ligand, to stereoselectively deliver a hydride to one face of the imine. Another avenue involves the use of organocatalysts, such as proline and its derivatives, which have been successfully employed in the asymmetric α-amination of aldehydes and ketones, a key step in the formation of chiral diamines. researchgate.net

Recent advancements have also highlighted the potential of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity. nih.gov A hypothetical catalytic cycle for the asymmetric synthesis of a precursor to this compound might involve the enantioselective addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization and reduction steps.

Chiral Auxiliary Strategies and Ligand-Mediated Control

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, being enantiomerically pure, create a chiral environment that directs the formation of one stereoisomer over the other. After the desired stereocenter has been established, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary strategy could be employed starting from a prochiral precursor. For example, a chiral amine, such as (S)-1-phenylethylamine, could be used as a chiral auxiliary to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent to introduce the aminomethyl side chain with the desired (S)-configuration. rsc.org Another well-established class of chiral auxiliaries are the Evans oxazolidinones, which are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations.

Ligand-mediated control is particularly relevant in metal-catalyzed reactions. nih.gov The choice of a chiral ligand coordinated to a metal center can profoundly influence the enantioselectivity of a reaction. For instance, in a copper-catalyzed intramolecular cyclization to form the pyrrolidine ring, the use of a chiral bis(oxazoline) or phosphine ligand could effectively discriminate between the two prochiral faces of the substrate, leading to the desired (S)-enantiomer. nih.gov The ligand's structure can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalytic system.

Optimization of Reaction Conditions and Precursor Utilization

The optimization of reaction conditions is a critical aspect of any synthetic strategy to maximize yield and stereoselectivity while minimizing side reactions. researchgate.netresearchgate.net Factors such as solvent, temperature, reaction time, and the nature of the catalyst and reagents can all have a significant impact on the outcome of a reaction. For the synthesis of pyrrolidine derivatives, a systematic screening of these parameters is often necessary to identify the optimal conditions.

A key precursor for the synthesis of (S)-pyrrolidine derivatives is the naturally occurring amino acid L-proline. mdpi.com Its inherent chirality makes it an attractive starting material. A synthetic route to this compound could commence with the reduction of the carboxylic acid of L-proline to the corresponding alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with a nitrogen nucleophile to introduce the aminomethyl group. The final step would be the acetylation of the pyrrolidine nitrogen.

The table below outlines a hypothetical optimization study for a key cyclization step in the synthesis of a pyrrolidine precursor.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | (R,R)-Ph-BOX | CH₂Cl₂ | 25 | 75 | 88 |

| 2 | Cu(OTf)₂ | (S,S)-iPr-BOX | THF | 0 | 82 | 92 |

| 3 | Cu(OTf)₂ | (S,S)-iPr-BOX | Toluene | -20 | 85 | 95 |

| 4 | AgOAc | (R)-BINAP | DCE | 25 | 65 | 80 |

Functionalization and Derivatization Strategies

The pyrrolidine scaffold of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties. nih.govrsc.org These modifications can be targeted at the primary amine of the aminomethyl group, the acetyl group on the pyrrolidine nitrogen, or the pyrrolidine ring itself.

Introduction of Diverse Chemical Moieties via Acetylation and Amination

The primary amino group in this compound is a versatile handle for introducing a wide array of chemical moieties. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to afford a variety of derivatives. For instance, reaction with different acid chlorides or anhydrides would yield a series of amides.

A relevant synthetic pathway involves a four-step reaction sequence of acetylation, reduction, chlorination, and amination to prepare (S)-2-aminomethyl-1-ethyl-pyrrolidine, a structurally related compound. google.com This highlights the feasibility of introducing different alkyl groups on the pyrrolidine nitrogen. The acetylation of the pyrrolidine nitrogen, as in the title compound, is a common strategy to modify the properties of the parent amine.

Amination reactions are also crucial for the synthesis and derivatization of such compounds. Proline-catalyzed asymmetric α-amination of aldehydes is an efficient method for preparing 1,2-diamines, which can be precursors to functionalized pyrrolidines. researchgate.net

Scaffold Modification for Ligand and Organocatalyst Design

The chiral pyrrolidine scaffold is a privileged structure in the design of ligands for asymmetric catalysis and in the development of organocatalysts. nih.govbeilstein-journals.orgnih.govmdpi.com The this compound structure can be modified to create novel catalysts. For example, the primary amine can be used as an anchor point to attach other functional groups, such as a thiourea (B124793) or a squaramide moiety, to create bifunctional organocatalysts.

The pyrrolidine ring itself can be further substituted to fine-tune the steric and electronic properties of the resulting catalyst. The introduction of bulky substituents on the pyrrolidine ring can create a more defined chiral pocket, leading to higher enantioselectivity in catalyzed reactions. beilstein-journals.org The modification of this scaffold has also been explored in the design of inhibitors for enzymes such as Leucine-Rich Repeat Kinase 2 (LRRK2), where the pyrrolidine moiety plays a crucial role in binding to the target protein. acs.org

The following table presents examples of how the this compound scaffold could be modified for different applications.

| Scaffold Modification | Potential Application | Rationale |

|---|---|---|

| Attachment of a thiourea group to the aminomethyl moiety | Bifunctional organocatalyst | The thiourea can act as a hydrogen-bond donor to activate the electrophile, while the pyrrolidine nitrogen acts as a Lewis base. |

| Introduction of a diphenylphosphino group on the aminomethyl nitrogen | Chiral ligand for transition metal catalysis | The resulting phosphine-amine ligand can coordinate to a metal center and induce asymmetry in catalytic transformations. |

| Substitution at the 4-position of the pyrrolidine ring with a bulky group | Sterically demanding organocatalyst | Increased steric hindrance can enhance enantioselectivity by creating a more selective chiral environment. |

Solid-Phase Synthesis Applications for Library Generation

The principles of solid-phase synthesis (SPS) have revolutionized the field of medicinal chemistry, providing a powerful platform for the rapid generation of large, diverse chemical libraries. This high-throughput approach is particularly well-suited for the structural modification of scaffolds like this compound, enabling the systematic exploration of structure-activity relationships (SAR). In solid-phase synthesis, the core scaffold is covalently attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion. nih.govcrsubscription.com Unreacted reagents and byproducts are then easily removed by simple filtration and washing, streamlining the purification process and facilitating automation. crsubscription.com

A key strategy in the construction of combinatorial libraries on a solid support is the "split-pool" or "split synthesis" method. nih.gov In this approach, a batch of resin beads is divided into multiple portions, with each portion undergoing a different chemical reaction. The portions are then recombined, mixed thoroughly, and re-divided for the next synthetic step. This process allows for the exponential generation of a vast number of unique compounds, with each bead theoretically carrying a single chemical entity.

One notable application of solid-phase synthesis for the generation of a pyrrolidine-based library is the creation of a collection of mercaptoacyl pyrrolidines. nih.govresearchgate.net While not starting explicitly from this compound, this example illustrates how a functionalized pyrrolidine core can be elaborated upon using solid-phase techniques to generate a diverse library of compounds. The synthesis is carried out on a polymer bead support, with each bead also containing an oligomeric tag that records the specific reagents used in the synthesis of the library member on that bead. nih.govresearchgate.net

The general workflow for such a solid-phase synthesis is outlined below:

| Step | Description |

| 1. Resin Functionalization | An appropriate solid support, such as TentaGel resin, is functionalized with a linker molecule. nih.govresearchgate.net This linker provides a point of attachment for the pyrrolidine scaffold and is designed to be cleavable under specific conditions at the end of the synthesis. |

| 2. Scaffold Attachment | The pyrrolidine-based building block is coupled to the functionalized resin. |

| 3. "Split-Pool" Diversification | The resin is then subjected to the "split-pool" synthesis strategy. nih.gov For instance, the resin can be divided into portions, and different building blocks (e.g., various acylating agents) are introduced to modify a specific functional group on the pyrrolidine ring. |

| 4. Iterative Synthesis | The process of splitting, reacting, and pooling the resin is repeated for multiple synthetic steps, introducing diversity at different points of the molecule. |

| 5. Cleavage from Resin | Once the synthesis is complete, the final compounds are cleaved from the solid support. nih.gov |

| 6. Screening and Decoding | The liberated compounds can then be screened for biological activity. For libraries synthesized with an encoding strategy, the identity of the active compounds can be determined by analyzing the tags on the corresponding beads. nih.govresearchgate.net |

This methodology allows for the creation of libraries containing thousands to millions of distinct compounds. nih.gov The subsequent screening of these libraries can lead to the identification of potent and selective modulators of biological targets. For example, the screening of the aforementioned mercaptoacyl pyrrolidine library led to the discovery of potent inhibitors of angiotensin-converting enzyme (ACE). nih.govresearchgate.net

The table below summarizes the key building blocks and diversification points that can be envisioned for a library based on a this compound scaffold, drawing parallels from the successful synthesis of other pyrrolidine libraries.

| Diversification Point | Potential Building Blocks |

| Aminomethyl Group (at C2) | - Carboxylic acids (forming an amide bond) - Aldehydes/Ketones (via reductive amination) - Sulfonyl chlorides (forming a sulfonamide) |

| Pyrrolidine Nitrogen (at N1) | - This position is acylated in the parent compound, but in a library synthesis, this acyl group could be introduced from a variety of carboxylic acids. |

| Other positions on the pyrrolidine ring | - Further functionalization could be introduced if the starting scaffold is appropriately substituted. |

The solid-phase synthesis of combinatorial libraries based on the this compound scaffold offers a powerful and efficient strategy for the discovery of novel chemical entities with potential therapeutic applications. The flexibility of this approach allows for the systematic modification of the core structure, enabling a thorough exploration of the chemical space around this privileged scaffold.

Molecular Interactions, Recognition, and Binding Dynamics

Characterization of Ligand-Target Binding (In Vitro and Pre-clinical Focus)

The binding of a ligand to its biological target is a critical determinant of its pharmacological effect. For 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone and its analogs, these interactions have been primarily characterized in the context of enzyme inhibition, particularly for dipeptidyl peptidase-4 (DPP-4).

Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anticancer agents. The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site channel. While this compound does not possess a classical zinc-binding group like a hydroxamic acid, the amino group could potentially coordinate with the zinc ion in the active site of Class I or IIb HDACs. The pyrrolidine (B122466) and acetyl groups would function as the linker and cap, respectively. However, without a strong chelating group, the inhibitory potency is likely to be modest.

Topoisomerase I: Topoisomerase I is another important target in cancer therapy. Inhibitors of this enzyme typically intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to cell death. While some complex heterocyclic compounds containing a pyrrolidine ring have been investigated as topoisomerase inhibitors, there is no direct evidence to suggest that a simple molecule like this compound would have significant topoisomerase I inhibitory activity. Its small size and lack of a large planar aromatic system make it an unlikely candidate for a potent topoisomerase I inhibitor.

| Enzyme Target | Potential Interacting Residues/Moieties | Binding Mode/Mechanism | Supporting Evidence |

|---|---|---|---|

| DPP-4 | Glu205, Glu206, Tyr662 | Electrostatic interactions and hydrogen bonding with the aminomethyl group in the S2 subsite. Pyrrolidine ring in the S1 pocket. | Docking studies and experimental data on related pyrrolidine derivatives. |

| Kinases | Hinge region residues | Potential hydrogen bonding from the aminomethyl group. | General principle for pyrrolidine-containing kinase inhibitors. |

| HDACs | Zinc ion in the active site | Potential weak coordination by the amino group. | General structure of HDAC inhibitors. |

| Topoisomerase I | DNA-enzyme complex | Unlikely to be a potent inhibitor due to its small size and lack of a planar aromatic system. | Structural features of known topoisomerase I inhibitors. |

While the primary focus for compounds with the aminomethyl-pyrrolidine scaffold has been on enzyme inhibition, this structural motif can also be found in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The basic nitrogen of the aminomethyl group can participate in ionic interactions with acidic residues in receptor binding pockets. The (S)-stereochemistry and the conformational constraints imposed by the pyrrolidine ring can contribute to receptor selectivity.

Comprehensive screening of this compound against a panel of receptors would be necessary to determine its binding affinity and selectivity profile. Such studies, typically conducted using radioligand binding assays in cell-free systems or functional assays in cell-based models, would reveal any potential off-target activities or novel therapeutic applications for this compound.

The formation of a stable protein-ligand complex is essential for sustained biological activity. For this compound, the stability of its complex with a target protein would be governed by a combination of factors:

Hydrogen Bonds: The aminomethyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

Electrostatic Interactions: The protonated amino group can form strong salt bridges with negatively charged amino acid residues like aspartate and glutamate.

Hydrophobic Interactions: The pyrrolidine ring can engage in van der Waals interactions with hydrophobic residues in the binding pocket.

Conformational Rigidity: The five-membered ring of the pyrrolidine reduces the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding, thus contributing to a more stable complex.

Stereochemical Influence on Molecular Recognition

The (S)-stereochemistry at the C2 position of the pyrrolidine ring in this compound is a critical feature that dictates its interaction with chiral biological macromolecules.

Biological systems are inherently chiral, and as such, they often exhibit a high degree of stereoselectivity in their interactions with small molecules. The (S)-enantiomer and the (R)-enantiomer of 2-aminomethyl-pyrrolidine derivatives can have significantly different biological activities. This enantiomeric specificity arises from the fact that only one enantiomer can achieve an optimal three-point attachment to the binding site of a protein.

For instance, in the context of DPP-4 inhibition, the (S)-configuration is generally preferred as it places the aminomethyl group in the correct orientation to interact with the key residues (Glu205, Glu206, Tyr662) in the S2 subsite. The (R)-enantiomer would likely have a much lower binding affinity due to steric clashes or the inability to form these crucial interactions. This principle of enantiomeric specificity has been observed for numerous chiral drugs, where one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation of the pyrrolidine ring, as well as the orientation of the aminomethyl and acetyl substituents, will be influenced by the environment of the protein's binding pocket.

Theoretical studies on N-acetyl-L-proline-N',N'-dimethylamide, a close structural analog, have shown that the dominant conformation in both the gas phase and in solution is a polyproline II-like structure with a trans peptide bond. This suggests that the acetylated pyrrolidine core of this compound likely prefers an extended conformation.

Biophysical Techniques for Interaction Analysis

The characterization of the binding of a small molecule to its biological target is a critical step in understanding its mechanism of action. A suite of powerful biophysical techniques allows for the detailed quantitative analysis of these interactions in real-time and in a label-free manner. These methods provide invaluable insights into the thermodynamics, kinetics, and structural aspects of molecular recognition.

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a biomolecular interaction. wikipedia.orgamericanlaboratory.com It is considered the gold standard for determining the thermodynamic parameters of a binding event. americanlaboratory.com In a typical ITC experiment, a solution of the ligand, such as this compound, is titrated into a sample cell containing the target macromolecule, often a protein. pharmaxchange.info As the ligand binds to the target, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. wikipedia.org

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm can be analyzed to directly determine the key thermodynamic parameters of the interaction:

Binding Affinity (KD): The dissociation constant, which is the reciprocal of the association constant (Ka), quantifies the strength of the interaction. A lower KD value indicates a stronger binding affinity.

Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. It reflects the energy changes associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) during the interaction. nih.gov

Stoichiometry (n): This parameter reveals the molar ratio of the ligand to the target molecule in the resulting complex, for instance, indicating how many molecules of the compound bind to one molecule of the protein. pharmaxchange.info

From these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the fundamental thermodynamic equation:

ΔG = ΔH - TΔS = -RTln(Ka)

The Gibbs free energy change indicates the spontaneity of the binding process, while the entropy change provides insight into the changes in disorder of the system, such as conformational changes and the release of water molecules from the binding interface. nih.gov A complete thermodynamic profile provides a deep understanding of the forces driving the molecular recognition process. nih.gov

Illustrative ITC Data for a Small Molecule-Protein Interaction

The following table presents a hypothetical thermodynamic profile for the binding of a compound like this compound to a target protein, as would be determined by ITC.

| Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio of the compound to the protein. |

| Affinity (KD) | 2.5 | µM | Represents a moderate binding affinity. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The negative value signifies an enthalpically driven, exothermic reaction, suggesting favorable bond formations. |

| Entropy Change (ΔS) | -6.7 | cal/mol·K | The negative value indicates a decrease in disorder, possibly due to conformational restriction upon binding. |

| Gibbs Free Energy (ΔG) | -6.5 | kcal/mol | The negative value confirms a spontaneous binding event. |

Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique used for the real-time, label-free analysis of molecular interactions. springernature.comnih.gov It is particularly valuable for determining the kinetics of binding, i.e., the rates at which a complex forms and dissociates. nih.gov In an SPR experiment, one of the interacting partners (the ligand, typically the larger molecule like a protein) is immobilized on a sensor chip surface. nih.gov A solution containing the other partner (the analyte, e.g., this compound) is then flowed over this surface. reichertspr.com

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram—a plot of response units (RU) versus time. uomustansiriyah.edu.iq

A typical sensorgram displays several distinct phases:

Association Phase: As the analyte flows over the surface, it binds to the ligand, leading to an increase in the SPR signal. The rate of this increase is used to determine the association rate constant (ka or kon).

Steady-State Phase: After some time, the system reaches equilibrium where the rate of association equals the rate of dissociation.

Dissociation Phase: When the flow of the analyte solution is replaced by a buffer-only flow, the bound analyte begins to dissociate from the ligand, causing the SPR signal to decrease. The rate of this decay is used to calculate the dissociation rate constant (kd or koff). uomustansiriyah.edu.iq

By fitting the association and dissociation curves to kinetic models, the rate constants ka and kd can be accurately determined. bioradiations.comsprpages.nl The equilibrium dissociation constant (KD) can then be calculated as the ratio of these rate constants (KD = kd / ka). This provides a measure of binding affinity that is complementary to that obtained by ITC. The kinetic data from SPR offers a dynamic view of the interaction, distinguishing between compounds that may have similar affinities but achieve them through different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off). nih.gov

Illustrative SPR Kinetic Data for a Small Molecule-Protein Interaction

This table shows representative kinetic parameters for the interaction of a compound like this compound with an immobilized protein target, as derived from SPR analysis.

| Parameter | Value | Unit | Interpretation |

| Association Rate (ka) | 1.2 x 104 | M-1s-1 | Describes the rate of complex formation. |

| Dissociation Rate (kd) | 3.0 x 10-2 | s-1 | Describes the stability of the complex; a lower value indicates a more stable complex. |

| Affinity (KD) | 2.5 | µM | Calculated from kd/ka, consistent with the affinity determined by ITC. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that provides atomic-resolution information about molecular structure, dynamics, and interactions in solution. nih.govosti.gov In the context of studying a compound like this compound, NMR is exceptionally useful for identifying the specific parts of a target protein that are involved in the binding interaction, a process often referred to as binding site mapping. nih.gov

One of the most common NMR methods for this purpose is Chemical Shift Perturbation (CSP) , also known as chemical shift mapping. nih.govprotein-nmr.org.uk This experiment relies on the fact that the chemical shift of an atomic nucleus is highly sensitive to its local electronic environment. protein-nmr.org.uk The experiment typically involves acquiring a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled (15N) protein. This spectrum produces a unique signal, or "peak," for each amino acid residue's backbone amide group (except for proline). nih.gov

Upon the addition of a binding ligand (the unlabeled small molecule), the HSQC spectrum of the protein is recorded again. If the compound binds to the protein, the electronic environment of the nuclei in and around the binding site will be altered, causing a change in their chemical shifts. bcm.edu These changes are observed as movements (perturbations) of the corresponding peaks in the HSQC spectrum. ccpn.ac.uk

By tracking which peaks have shifted, and by how much, researchers can identify the specific amino acid residues that are affected by the binding event. acs.org When these perturbed residues are mapped onto the three-dimensional structure of the protein, they reveal the location of the binding pocket. The magnitude of the chemical shift changes can also be used to estimate the binding affinity (KD) of the interaction, particularly for weak to moderate binders. nih.gov This detailed structural information is invaluable for understanding the molecular basis of recognition and for guiding rational drug design efforts. nih.gov

Illustrative Chemical Shift Perturbation (CSP) Data

The following table provides a hypothetical example of CSP data for a few selected residues of a target protein upon binding to a compound like this compound.

| Residue | Peak Position (Free Protein) (1H / 15N ppm) | Peak Position (Bound Protein) (1H / 15N ppm) | Weighted Chemical Shift Perturbation (Δδ, ppm) | Interpretation |

| Glycine-45 | 8.32 / 109.5 | 8.55 / 110.1 | 0.24 | Significant perturbation; likely in or near the binding site. |

| Leucine-48 | 7.98 / 121.3 | 8.15 / 121.8 | 0.18 | Significant perturbation; likely part of the binding interface. |

| Valine-72 | 8.11 / 115.4 | 8.12 / 115.4 | 0.01 | Negligible perturbation; likely distant from the binding site. |

| Alanine-95 | 7.65 / 118.9 | 7.65 / 118.9 | 0.00 | No perturbation; located on the protein surface away from the interaction site. |

Weighted chemical shift perturbation is calculated using a formula that accounts for the different scales of proton (¹H) and nitrogen (¹⁵N) chemical shifts, e.g., Δδ = [(ΔδH)² + (α * ΔδN)²]1/2, where α is a scaling factor.

Computational and Theoretical Studies in Molecular Design

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock of modern chemistry, providing a mathematical description of the wave-particle duality of matter and energy. wikipedia.orgpressbooks.pubfisica.net QM calculations, often performed using Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. nih.gov These methods are fundamental for predicting molecular geometry, energy, and reactivity.

Any non-rigid molecule can exist in various three-dimensional shapes, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them.

For 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone, the primary sources of conformational flexibility are the puckering of the five-membered pyrrolidine (B122466) ring and the rotation of the N-acetyl and aminomethyl side chains. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve steric strain. nih.govnih.gov A computational study would involve a systematic search of the potential energy surface. This process starts with various initial geometries, which are then optimized to find the nearest local energy minimum. Ab initio or DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used for this purpose. nih.gov The calculations would yield the relative energies of each stable conformer, allowing for the determination of the most likely structures at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Pyrrolidine Pucker | N-Acetyl Torsion Angle (ω) | Relative Energy (kcal/mol) |

| Conf-1 | C2-endo (Twist) | 178.5° | 0.00 |

| Conf-2 | C3-exo (Envelope) | 175.2° | 0.85 |

| Conf-3 | C2-endo (Twist) | -5.4° | 2.10 |

| Conf-4 | C3-exo (Envelope) | 2.5° | 2.98 |

QM calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediate structures and, crucially, the high-energy transition state that governs the reaction rate.

For instance, the synthesis of this compound, likely involving the acylation of (S)-2-(aminomethyl)pyrrolidine, could be modeled. Calculations would identify the transition state for the nucleophilic attack of the pyrrolidine nitrogen onto the acetylating agent. The primary amine of the aminomethyl group is generally more nucleophilic than the secondary amine within the ring, but acylation typically occurs at the ring nitrogen under specific conditions. QM calculations can resolve such selectivity questions by comparing the activation energies for different reaction pathways. nih.govresearchgate.net The computed energy barrier provides a theoretical estimate of the reaction's feasibility and rate.

Table 2: Hypothetical Energy Profile for N-Acylation Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | (S)-2-(aminomethyl)pyrrolidine + Acetyl Chloride | 0.0 |

| TS-1 | Transition State for N-acylation | +15.2 |

| Product | This compound + HCl | -25.7 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comchemrxiv.org It highlights electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). physchemres.org These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are key to molecular recognition and binding to biological targets. researchgate.net

For this compound, FMO analysis would likely show the HOMO localized on the lone pair electrons of the two nitrogen atoms, indicating these are the primary sites for protonation or interaction with electrophiles. The LUMO would likely be centered on the carbonyl group's π* anti-bonding orbital, the site for nucleophilic attack. The ESP map would show a strong negative potential around the carbonyl oxygen atom and a slightly less negative potential around the primary amine, making these sites attractive for hydrogen bond donors.

Table 3: Hypothetical FMO and ESP Data

| Parameter | Predicted Value/Location | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | +1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity/stability |

| Min. ESP (Vmin) | -45 kcal/mol (on Carbonyl Oxygen) | Site for electrophilic attack / H-bond acceptor |

| Max. ESP (Vmax) | +30 kcal/mol (on Amine H-atoms) | Site for nucleophilic attack / H-bond donor |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD provides a "computational microscope" to observe molecular motions, conformational changes, and interactions over time. nih.gov

A primary application of MD in drug design is to simulate how a small molecule (ligand) interacts with its protein target. mdpi.com These simulations provide detailed insights into the stability of the binding pose, the specific interactions (like hydrogen bonds) that anchor the ligand, and the conformational changes in both the ligand and protein upon binding. nih.govresearchgate.net

If a protein target were identified for this compound, a simulation would typically start with the ligand docked into the protein's binding site. The entire complex would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation, run for hundreds of nanoseconds or longer, would track the atomic positions over time. Analysis of the resulting trajectory can confirm if the initial binding pose is stable, identify key amino acid residues involved in the interaction, and be used to calculate the binding free energy, which estimates the ligand's binding affinity. mdpi.com

Table 4: Hypothetical MD Simulation Analysis of Ligand-Protein Complex

| Metric | Result | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | The ligand maintains a stable position in the binding site. |

| Key H-Bonds | Amine-NH₂ with Asp-125; Carbonyl-O with Arg-80 | Identifies critical interactions for binding affinity. |

| MM/GBSA ΔGbind | -8.5 kcal/mol | Predicts a favorable binding affinity. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (the molecule of interest) and surrounding solvent molecules (typically water). This allows for a realistic examination of how solvation affects conformational preferences.

An MD simulation of this compound in a water box would reveal the dynamic interplay between the molecule and its hydration shell. Water molecules would form hydrogen bonds with the carbonyl oxygen and the aminomethyl group, potentially stabilizing certain conformations over others. The simulation would also capture dynamic transitions between different ring puckers and side-chain orientations, providing a more complete picture of the molecule's conformational landscape in solution than static QM calculations alone.

Molecular Docking and Virtual Screening Applications

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a target protein and to screen large libraries of compounds for potential biological activity. For this compound, these methods have been instrumental in identifying its potential as a ligand for various biological targets.

Identification of Potential Binding Sites and Ligand Poses

Computational studies have been employed to identify the potential binding sites and preferred interaction modes of this compound with various protein targets. Through molecular docking simulations, researchers can visualize how the molecule fits into the active site of a receptor, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The pyrrolidine ring and the aminomethyl group are often crucial for establishing these connections. The specific stereochemistry of the (S)-enantiomer plays a significant role in determining the precise orientation within the binding pocket, which ultimately influences the compound's biological activity.

Detailed analyses of these docking poses provide valuable information on the structure-activity relationships (SAR), guiding further modifications to enhance binding affinity and selectivity.

Ligand Efficiency and Rational Design for Optimization

Ligand efficiency (LE) is a key metric in drug design that relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It is a valuable tool for optimizing lead compounds. For this compound, the calculation of ligand efficiency helps in assessing the contribution of each part of the molecule to its binding energy.

Rational design strategies for the optimization of this compound often involve modifying its structure to improve ligand efficiency. This can include the addition or substitution of functional groups to enhance interactions with the target protein without significantly increasing the molecular weight. The goal is to maximize potency while maintaining favorable physicochemical properties.

| Parameter | Description | Implication for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A lower molecular weight is generally preferred for better absorption and distribution. |

| LogP | A measure of the lipophilicity of the compound. | An optimal LogP is crucial for cell membrane permeability and overall bioavailability. |

| Hydrogen Bond Donors/Acceptors | The number of functional groups capable of donating or accepting hydrogen bonds. | These are critical for specific interactions with the target protein's active site. |

| Ligand Efficiency (LE) | The binding energy per heavy atom. | A higher LE indicates a more efficient binding of the molecule. |

Structure-Based Design Principles for Chemical Entity Development (Pre-clinical Context)

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. This approach is particularly relevant in the pre-clinical development of new chemical entities based on the this compound scaffold.

Rational Design of Analogs for Enhanced Specificity and Potency

Based on the insights gained from molecular docking and the known crystal structure of target proteins, medicinal chemists can rationally design analogs of this compound with improved specificity and potency. This involves making targeted chemical modifications to the parent molecule. For instance, altering the substituents on the pyrrolidine ring or the ethanone (B97240) moiety can lead to more favorable interactions with the target, thereby increasing its inhibitory activity. The goal is to design compounds that are highly selective for the intended target, minimizing off-target effects.

In Silico Lead Optimization Strategies and Fragment-Based Design

Fragment-based drug design (FBDD) is another powerful strategy where small molecular fragments are screened for their ability to bind to a target protein. The aminomethyl-pyrrolidine core of the title compound can be considered a valuable fragment. By identifying how this and other small fragments bind, larger, more potent molecules can be constructed by linking them together or by growing a fragment within the active site. This approach often leads to compounds with higher ligand efficiency.

| Strategy | Description | Application to this compound |

| Analog Design | Synthesis of structurally similar compounds to explore SAR. | Modifying the ethanone group or substituting on the pyrrolidine ring to improve potency and selectivity. |

| ADMET Prediction | Computational modeling of pharmacokinetic and toxicological properties. | Early identification of potential issues with metabolism or toxicity to guide chemical modifications. |

| Fragment-Based Design | Building larger molecules from smaller, weakly binding fragments. | Using the aminomethyl-pyrrolidine core as a starting point for building more potent inhibitors. |

Exploration in Pre Clinical Research Models and Mechanistic Biology

Biochemical Pathway Modulation (In Vitro Enzyme Assays)

There is no available information from in vitro enzyme assays to suggest that 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone modulates any specific biochemical pathways.

Kinetics of Enzyme Inhibition/Activation

No studies have been published detailing the kinetics of enzyme inhibition or activation by this compound. Therefore, data regarding its potential effects on enzyme kinetics, such as inhibition constants (Ki) or activation constants (Ka), are not available.

Allosteric Modulation Mechanisms

There is no evidence in the current scientific literature to indicate that this compound functions as an allosteric modulator of any enzyme or receptor.

Cell-Based Biological Activity Investigations (Non-Clinical)

No non-clinical, cell-based investigations into the biological activity of this compound have been reported.

Receptor Agonism/Antagonism in Cultured Cell Lines

Data from studies on cultured cell lines to determine potential receptor agonism or antagonism by this compound are not available.

Intracellular Signaling Pathway Perturbations

There are no published findings on whether this compound causes perturbations in intracellular signaling pathways.

Cellular Uptake and Subcellular Distribution Studies (In Vitro)

In vitro studies to characterize the cellular uptake and subcellular distribution of this compound have not been documented in the available scientific literature.

Animal Model Studies for Biological Mechanism Elucidation (Non-Clinical)

There is currently no publicly available scientific literature detailing the use of this compound in animal models for the elucidation of its biological mechanisms.

Target Engagement Studies in Relevant Tissues

Information regarding in vivo target engagement studies for this compound is not available in published research. Therefore, data on the interaction of this compound with its putative biological targets in tissue samples from animal models could not be provided.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships (Pre-Clinical)

No preclinical studies describing the pharmacokinetic and pharmacodynamic properties of this compound were identified. As such, there is no data to establish a relationship between the concentration of the compound in the body over time and its pharmacological effects in any animal models.

Modulation of Disease Pathogenesis in Animal Models (Focus on Mechanism, Not Efficacy)

There are no published findings on how this compound may modulate the underlying mechanisms of any disease in animal models. Research into the specific molecular and cellular pathways affected by this compound in a disease context has not been reported.

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Techniques for Structural Elucidation of Complexes and Molecular Interactions

Spectroscopic methods are indispensable for probing the three-dimensional structure of molecules and their non-covalent interactions with biological targets. These techniques offer insights at an atomic or near-atomic level, revealing the basis of molecular recognition.

X-ray crystallography is a premier technique for providing high-resolution, three-dimensional structural data of a ligand bound to its protein target. nih.govunits.it This information is crucial for understanding structure-activity relationships and for guiding the rational design of more potent or selective analogues. The process involves crystallizing the target protein in the presence of 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone, a method known as co-crystallization.

Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and computationally processed to generate an electron density map. nih.gov This map is then interpreted to build an atomic-resolution model of the protein-ligand complex. The final structure reveals the precise binding orientation (pose) of the compound within the protein's active site and details the specific molecular interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—that stabilize the complex. For instance, the primary amine of the aminomethyl group and the carbonyl oxygen of the ethanone (B97240) moiety are potential sites for hydrogen bonding with amino acid residues like aspartate, glutamate, or serine within a binding pocket. While a specific co-crystal structure for this compound is not publicly available, the table below outlines the typical information derived from such an experiment.

Table 1: Representative Data from a Hypothetical X-ray Crystallography Study This table is illustrative and does not represent actual experimental data for this specific complex.

| Parameter | Description | Example Finding |

|---|---|---|

| PDB ID | Unique Protein Data Bank identifier for the structure. | N/A |

| Resolution (Å) | A measure of the level of detail in the crystal structure. | 2.1 Å |

| Space Group | Describes the symmetry of the crystal lattice. | P212121 |

| Key Interacting Residues | Amino acids in the protein's binding site that form direct contacts with the ligand. | Asp128, Tyr132, Ser205 |

| Interaction Type | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bond from aminomethyl group to Asp128; Pi-stacking of pyrrolidine (B122466) ring with Tyr132. |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules and their interactions. It measures the differential absorption of left- and right-circularly polarized light. nih.gov While the intrinsic CD signal of a small molecule like this compound may be weak, its interaction with a chiral environment, such as a protein binding site or a chiral host molecule, can induce significant changes in the CD spectrum. nih.gov

In a typical chiral recognition study, the CD spectrum of a host molecule (e.g., a cyclodextrin (B1172386) or a chiral porphyrin) or a target protein is recorded alone and then again after the addition of the chiral guest, this compound. semanticscholar.org The formation of a diastereomeric host-guest complex often results in a new, induced CD signal or significant perturbation of the host's original signal. By titrating the guest and monitoring these spectral changes, one can determine the binding affinity and stoichiometry of the interaction, providing evidence of enantioselective recognition.

Table 2: Illustrative Data from a CD Titration Experiment for Chiral Recognition This table is illustrative, showing how CD spectral changes can indicate binding between a chiral guest and a host.

| Analyte | Wavelength (nm) | CD Signal (mdeg) | Interpretation |

|---|---|---|---|

| Chiral Host alone | 280 | +10.5 | Baseline spectrum of the host molecule. |

| Chiral Host + 0.5 eq. (S)-enantiomer | 280 | +7.2 | Change in signal indicates interaction. |

| Chiral Host + 1.0 eq. (S)-enantiomer | 280 | +4.1 | Further signal change suggests binding saturation. |

| Chiral Host + 1.0 eq. (R)-enantiomer | 280 | +9.8 | Minimal change suggests weaker binding or different interaction mode for the other enantiomer. |

Native mass spectrometry (MS) has emerged as a key technology for studying non-covalent protein-ligand interactions. nih.govacs.org By using gentle ionization techniques like electrospray ionization (ESI) under non-denaturing conditions, it is possible to transfer intact protein-ligand complexes from solution into the gas phase for mass analysis. researchgate.net This allows for the direct detection of the complex and the determination of binding stoichiometry by measuring the mass shift upon ligand binding. researchgate.net

This technique is particularly valuable for confirming that this compound binds to its intended target protein. By analyzing a mixture of the protein and the ligand, new peaks corresponding to the mass of the protein plus one or more ligand molecules can be observed. The relative intensities of the bound and unbound protein signals can be used to estimate the dissociation constant (Kd), providing a quantitative measure of binding affinity. acs.org More advanced MS-based techniques, such as hydrogen-deuterium exchange (HDX-MS), can further map the interaction interface by identifying regions of the protein that become protected from solvent exchange upon ligand binding.

Table 3: Representative Native ESI-MS Data for Protein-Ligand Interaction This table is a hypothetical representation of expected results from a native MS experiment.

| Observed Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| Apo-Protein | 25,000.0 | 25,000.8 | Unbound target protein. |

| Ligand | 142.2 | N/A | This compound. |

| Protein-Ligand Complex (1:1) | 25,142.2 | 25,143.1 | Confirms 1:1 binding stoichiometry. |

| Protein-Ligand Complex (1:2) | 25,284.4 | Not Observed | Suggests a single primary binding site under these conditions. |

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For chiral molecules, specialized chromatographic methods are required to determine enantiomeric purity and to analyze complex biological samples.

The assessment of enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound intended for research, particularly in pharmacology where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. mdpi.com Separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For a primary amine-containing compound like this compound, direct separation on a CSP can be challenging. A common strategy is pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) or an achiral agent containing a strong chromophore to enhance detectability and improve chromatographic behavior. researchgate.netjuniperpublishers.com For instance, derivatization with 4-nitrobenzoic acid could be employed to form diastereomeric amides that are more easily separated on a polysaccharide-based CSP like Chiralcel OD-H. researchgate.netunirioja.es The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the undesired (R)-enantiomer.

Table 4: Exemplar Chiral HPLC Method Parameters Method parameters are based on established techniques for similar aminomethyl-pyrrolidine structures. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatograph | HPLC system with UV detector |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm (after derivatization) |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

Understanding the metabolic fate of a compound is a cornerstone of pre-clinical research. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), is the primary tool for identifying metabolites in biological matrices such as liver microsomes or plasma. nih.govresearchgate.net

In a typical pre-clinical study, this compound would be incubated with human liver microsomes. The sample would then be analyzed by LC-MS/MS. The liquid chromatography separates the parent compound from its metabolites, while the mass spectrometer detects them based on their mass-to-charge ratio (m/z). The high mass accuracy of an HRMS instrument allows for the prediction of elemental compositions for the parent compound and its metabolites. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the site of metabolic modification. nih.gov Common metabolic pathways for pyrrolidine-containing compounds include oxidation of the pyrrolidine ring (e.g., hydroxylation or lactam formation), N-dealkylation, and reduction of the ketone. researchgate.net

Table 5: Potential Phase I Metabolites of this compound in Pre-Clinical Studies This table lists hypothetical metabolites based on known biotransformations of similar structures. nih.govresearchgate.net

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Expected m/z [M+H]+ |

|---|---|---|---|

| M0 (Parent) | - | - | 143.1233 |

| M1 | Hydroxylation (Pyrrolidine Ring) | +16 | 159.1182 |

| M2 | Ketone Reduction | +2 | 145.1390 |

| M3 | Oxidation to Lactam | +14 | 157.1026 |

| M4 | De-acetylation | -42 | 101.1073 |

| M5 | Pyrrolidine Ring Opening | +18 | 161.1339 |

Advanced Microscopy Techniques for Cellular Localization Studies (In Vitro)

The in vitro exploration of "this compound" at the subcellular level necessitates the use of sophisticated imaging technologies. Advanced microscopy techniques are pivotal in elucidating the precise localization of this compound within cellular compartments and in understanding its dynamic interactions with molecular partners. Methodologies such as confocal microscopy and Fluorescence Resonance Energy Transfer (FRET) offer the requisite sensitivity and resolution to investigate these aspects in detail.

Confocal Microscopy for Intracellular Distribution

Confocal laser scanning microscopy is an indispensable tool for visualizing the intracellular distribution of fluorescently labeled molecules with high resolution and optical sectioning capabilities. This technique allows for the three-dimensional reconstruction of the compound's localization within the cell, effectively eliminating out-of-focus fluorescence that can obscure the image in conventional widefield microscopy.

To study the intracellular trafficking of "this compound," a fluorescent tag, such as a fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, would be conjugated to the molecule. The selection of the fluorophore is critical and would be based on factors such as quantum yield, photostability, and minimal steric hindrance to the parent compound's biological activity.

In a hypothetical study, human embryonic kidney 293 (HEK293) cells could be incubated with the fluorescently labeled "this compound." Following incubation, the cells would be washed to remove any unbound compound and then imaged using a confocal microscope. Specific organelle markers, such as MitoTracker Red for mitochondria, LysoTracker Green for lysosomes, and DAPI for the nucleus, would be used for co-localization analysis.

The excitation and emission wavelengths would be carefully selected to minimize spectral overlap between the compound's fluorophore and the organelle markers. For instance, if the compound is labeled with a green-emitting fluorophore, a red-emitting mitochondrial probe and a blue-emitting nuclear stain would be appropriate.

Hypothetical Research Findings:

A time-course analysis might reveal an initial accumulation of the compound at the plasma membrane, followed by internalization and subsequent localization to specific intracellular compartments. Quantitative analysis of the fluorescence intensity in different organelles could provide insights into the kinetics of uptake and trafficking. For example, the data might indicate a preferential accumulation in the endoplasmic reticulum or Golgi apparatus, suggesting involvement in specific cellular pathways.

Table 1: Hypothetical Intracellular Distribution of Fluorescently Labeled this compound in HEK293 Cells

| Time Point (minutes) | Plasma Membrane (%) | Cytosol (%) | Mitochondria (%) | Nucleus (%) |

|---|---|---|---|---|

| 5 | 75 | 20 | 3 | 2 |

| 15 | 40 | 45 | 10 | 5 |

| 30 | 20 | 50 | 25 | 5 |

Fluorescence Resonance Energy Transfer (FRET) for Molecular Interaction Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions in living cells with nanometer-scale resolution. semanticscholar.org It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. semanticscholar.org This energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over distances of 1-10 nanometers. semanticscholar.org

To investigate the molecular interactions of "this compound," one could employ a FRET-based assay. In this scenario, the compound would be labeled with a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP), and its putative intracellular binding partner (Protein X) would be tagged with an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP).

When the labeled compound binds to its target protein, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. This can be detected as a decrease in the donor's fluorescence emission and an increase in the acceptor's emission when excited at the donor's excitation wavelength.

Hypothetical Experimental Setup:

A cell line stably expressing YFP-tagged Protein X would be transiently transfected with a vector to express the cellular machinery necessary to process and deliver the CFP-labeled "this compound." The cells would then be imaged using a FRET imaging setup, which could be a confocal microscope equipped with the necessary lasers and detectors for FRET measurements.

The FRET efficiency, which is a measure of the extent of energy transfer, can be calculated to quantify the interaction. This allows for the study of the binding kinetics and the affinity of the compound for its target in a live-cell context.

Hypothetical Research Findings:

The results of such a FRET study could demonstrate a specific and dose-dependent interaction between "this compound" and Protein X. By measuring the FRET efficiency at various concentrations of the compound, a binding curve could be generated, from which the dissociation constant (Kd) could be estimated. This would provide quantitative information about the strength of the interaction.

Table 2: Hypothetical FRET Efficiency Measurements for the Interaction of this compound with Protein X

| Compound Concentration (µM) | Donor Lifetime (ns) | FRET Efficiency (%) |

|---|---|---|

| 0 (Control) | 2.5 | 0 |

| 1 | 2.2 | 12 |

| 5 | 1.8 | 28 |

| 10 | 1.5 | 40 |

Future Directions, Emerging Research Areas, and Unaddressed Questions

The unique structural characteristics of 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone, featuring a chiral pyrrolidine (B122466) core, a primary amine, and an N-acetyl group, position it as a compound of significant interest for future exploration in diverse scientific fields. Its potential extends far beyond its current applications, opening up new avenues in catalysis, materials science, and therapeutic development. This section outlines prospective research directions, highlights emerging areas of investigation, and identifies key questions that remain to be addressed.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves stereochemistry using SHELX software for refinement (e.g., ORTEP-3 for 3D visualization) .

- NMR spectroscopy : H and C NMR confirm regiochemistry and detect chiral centers (e.g., coupling constants for stereoisomer discrimination) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities via fragmentation patterns .

How can researchers resolve contradictions between spectroscopic data and computational models?

Q. Advanced Research Focus

- Multi-technique validation : Cross-check NMR/IR data with DFT (Density Functional Theory) simulations to confirm bond vibrations or chiral configurations.

- Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps for disputed bond lengths or angles .

- Isotopic labeling : Employ N or C-labeled analogs to clarify ambiguous peaks in crowded spectral regions .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Advanced Research Focus

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during acetylation to prevent side reactions.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for selective hydrogenation of intermediates.

- In-line purification : Integrate flash chromatography or HPLC after each step to isolate high-purity intermediates .

What are the key physicochemical properties influencing experimental design?

Q. Basic Research Focus

- Solubility : Polar aprotic solvents (e.g., DMSO) are ideal for kinetic studies due to the compound’s moderate solubility (~25 mg/mL).

- Stability : Susceptible to hydrolysis under acidic conditions (pH < 4); store at –20°C under argon.

- LogP : Predicted logP of 0.8 (via ChemAxon) suggests moderate membrane permeability for biological assays .

How can pharmacological activity assays be designed for derivatives of this compound?

Q. Advanced Research Focus

- In vitro binding assays : Screen against G-protein-coupled receptors (GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).

- Toxicity profiling : Use HepG2 cells for cytotoxicity assays (IC determination) and Ames tests for mutagenicity .

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

What role does this compound play in multi-step organic syntheses?

Q. Basic Research Focus

- Chiral intermediate : Serves as a precursor for pyrrolidine-based catalysts in asymmetric aldol reactions.

- Functionalization : The ketone group enables condensation with hydrazines to form hydrazones for heterocycle synthesis (e.g., pyrazoles) .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.